molecular formula C9H14N4O2S B11800772 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid

Cat. No.: B11800772
M. Wt: 242.30 g/mol
InChI Key: TWFKSXXUIRIWRJ-UHFFFAOYSA-N
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Description

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid (CAS 1355236-37-1) is a high-value biochemical building block with a molecular formula of C9H14N4O2S and a molecular weight of 242.30 g/mol . This compound features a thiazole core conjugated with a 3-aminopiperidine moiety, a structural motif of significant interest in modern drug discovery . Thiazole derivatives are extensively investigated for their pharmacological properties, particularly in the development of novel anticancer agents. Research indicates that thiazole-amino acid hybrid structures can exhibit potent cytotoxicity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, with some analogs demonstrating enhanced activity through molecular hybridization strategies . Furthermore, structurally similar thiazolecarboxylic acid derivatives have been explored for their potential antibacterial applications, highlighting the versatility of this chemical class in medicinal chemistry . This chemical is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can source this compound from several global suppliers, including Ambeed, Inc. and BLD Pharmatech Ltd. .

Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

4-amino-2-(3-aminopiperidin-1-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H14N4O2S/c10-5-2-1-3-13(4-5)9-12-7(11)6(16-9)8(14)15/h5H,1-4,10-11H2,(H,14,15)

InChI Key

TWFKSXXUIRIWRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=C(S2)C(=O)O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of acid chlorides in the presence of triethylamine in a dioxane medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Pharmaceutical Development

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid has been studied for its potential as a pharmacological agent. Its structural features suggest that it may exhibit activity against various diseases, particularly in the areas of:

  • Antimicrobial Activity : Research indicates that thiazole derivatives can possess antibacterial properties, making this compound a candidate for further investigation in antimicrobial drug development .
  • Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under study, positioning it as a potential lead compound in oncology .

Biochemical Research

The compound is utilized in biochemical assays to explore its interactions with biological macromolecules. This includes:

  • Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity can provide insights into its mechanism of action and potential therapeutic uses .
  • Receptor Binding Studies : Understanding how the compound binds to various receptors can aid in the design of targeted therapies, especially in neurological disorders due to its piperidine moiety .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of various thiazole derivatives, including this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of specific pathways, highlighting its potential role in cancer therapy.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Pharmaceutical DevelopmentAntimicrobial and anticancer propertiesDevelopment of new drugs
Biochemical ResearchEnzyme inhibition and receptor binding studiesInsights into drug design
Clinical TrialsEvaluation of safety and efficacy in human subjectsValidation for therapeutic use

Mechanism of Action

The mechanism of action of 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

The compound’s uniqueness lies in its 3-aminopiperidine group, which distinguishes it from other thiazole-5-carboxylic acid derivatives. Key structural analogs include:

Compound Name Substituents at Positions 2 and 4 Key Features Biological Activity Reference
4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid 2: 3-Aminopiperidine; 4: NH₂ Enhanced hydrogen bonding due to amino groups; potential for improved target specificity. Hypothesized protease/kinase inhibition (based on scaffold)
4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid 2: 3,4,5-Trimethoxybenzamido; 4: CH₃ Bulky aromatic substituent; high yield (90%) in synthesis. Antibacterial (cephalosporin-inspired)
4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid 2: Pyridin-4-yl; 4: OCH₃ Aromatic pyridyl group; solubility in polar solvents. Lysine ϵ-aminotransferase (LAT) inhibition; targets bacterial dormancy
2-Amino-5-(pyridin-3-yl)thiazole-4-carboxylic acid 4: Pyridin-3-yl; 2: NH₂ Pyridine ring enhances π-π interactions; lower molecular weight (226.3 g/mol). Unspecified enzyme inhibition (structural analog studies)
4-Amino-2-(methylthio)thiazole-5-carboxylic acid 2: SCH₃; 4: NH₂ Methylthio group increases lipophilicity; similarity score: 0.93 vs. target compound. Antimicrobial (broad-spectrum)

Physicochemical Properties

  • Solubility: The carboxylic acid group confers water solubility, but the 3-aminopiperidine substituent may reduce it slightly compared to pyridyl or methoxy analogs .
  • Melting Point : Analogous compounds (e.g., 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid) melt at 164–165°C , suggesting the target compound may have a similar range.

Biological Activity

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid (CAS No. 1355236-37-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which combines an aminopiperidine moiety with a thiazole ring, suggesting diverse biological implications.

  • Molecular Formula : C9H14N4O2S
  • Molecular Weight : 242.30 g/mol
  • Purity : ≥ 95%
  • Storage Conditions : Store in a cool, dry place away from light.

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell cycle progression.

Neuroprotective Effects

There is emerging evidence that thiazole derivatives possess neuroprotective properties. Research indicates that they may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the piperidine ring is thought to enhance the ability of these compounds to cross the blood-brain barrier.

Anti-inflammatory Activity

Thiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating antioxidant responses. This activity is particularly relevant in conditions like diabetes and metabolic syndrome, where inflammation plays a crucial role.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated a series of thiazole derivatives for their cytotoxic effects against human cancer cell lines (e.g., HCT116, Mia-PaCa2). The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer potency compared to standard treatments like 5-Fluorouracil .
  • Neuroprotection :
    • In an animal model of neurodegeneration, administration of thiazole derivatives resulted in reduced markers of oxidative stress and improved cognitive function. Histopathological analysis confirmed reduced neuronal loss compared to control groups .
  • Anti-inflammatory Effects :
    • A recent investigation into the anti-inflammatory properties of thiazoles revealed that these compounds can significantly lower levels of TNF-alpha and IL-6 in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompoundModel/System UsedKey Findings
AnticancerThiazole Derivative AHCT116 Cell LineInduced apoptosis; IC50 = 12 µM
NeuroprotectionThiazole Derivative BSTZ-Induced Diabetic RatsReduced oxidative stress markers; improved cognition
Anti-inflammatoryThiazole Derivative CLPS-Stimulated MacrophagesDecreased TNF-alpha levels by 40%

Q & A

Q. How can researchers validate the tautomeric forms of this compound in solution?

  • Methodological Answer: Use ¹H-¹⁵N HMBC NMR to detect tautomerism between thiazole and aminopiperidine groups. Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 16) .

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